1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is a chemical compound with the molecular formula C11H12F2O2S It is characterized by the presence of difluoromethoxy and methylthio groups attached to a phenyl ring, along with a propan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(difluoromethoxy)benzene with methylthiol in the presence of a base, followed by the addition of propan-1-one under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy and methylthio groups may play a role in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins or enzymes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(2-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one
- 1-(2-(Difluoromethoxy)phenyl)-3-(methylthio)propan-1-one
Comparison: 1-(2-(Difluoromethoxy)-5-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the difluoromethoxy and methylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, distinguishing it from its analogs .
Properties
Molecular Formula |
C11H12F2O2S |
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Molecular Weight |
246.28 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-9(14)8-6-7(16-2)4-5-10(8)15-11(12)13/h4-6,11H,3H2,1-2H3 |
InChI Key |
SCWFOZJPTMRKJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)SC)OC(F)F |
Origin of Product |
United States |
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